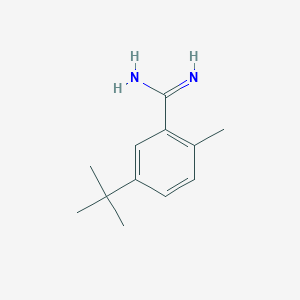
5-(tert-Butyl)-2-methylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-2-methylbenzimidamide is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methylbenzimidamide typically involves the reaction of 5-(tert-butyl)-2-methylbenzonitrile with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and sustainable production processes. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidamides.
Scientific Research Applications
5-(tert-Butyl)-2-methylbenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The tert-butyl group can enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl-substituted indoles: Known for their biological activity and medicinal applications.
Uniqueness
5-(tert-Butyl)-2-methylbenzimidamide is unique due to its specific combination of tert-butyl and methyl groups attached to a benzimidamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-tert-butyl-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2/c1-8-5-6-9(12(2,3)4)7-10(8)11(13)14/h5-7H,1-4H3,(H3,13,14) |
InChI Key |
WOYFSHNPBFTDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
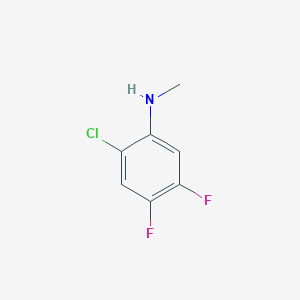
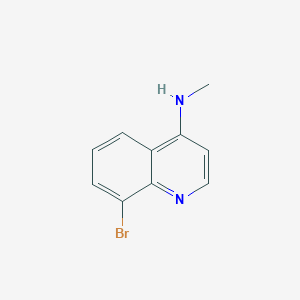
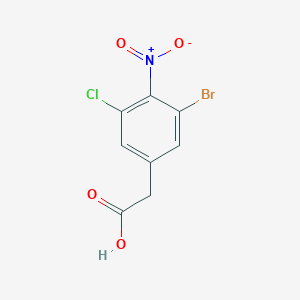
![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)

![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
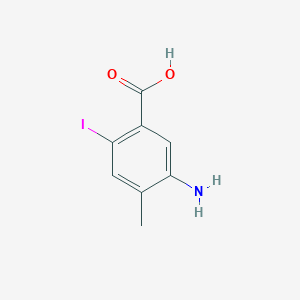
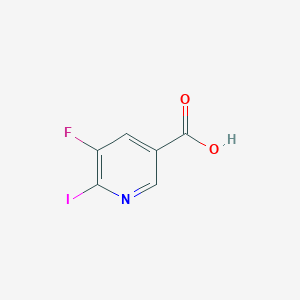

![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)

![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
